2-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiazole-4-carboxamide

Description

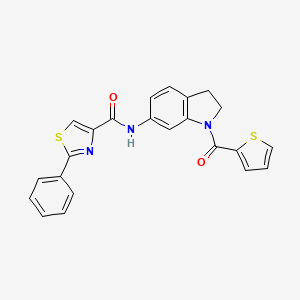

The compound 2-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiazole-4-carboxamide features a thiazole-4-carboxamide core substituted at position 2 with a phenyl group and at position 4 with an indolin-6-yl moiety. The indoline is further functionalized at its 1-position with a thiophene-2-carbonyl group. This architecture integrates three heterocyclic systems (thiazole, indoline, thiophene), which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name |

2-phenyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O2S2/c27-21(18-14-30-22(25-18)16-5-2-1-3-6-16)24-17-9-8-15-10-11-26(19(15)13-17)23(28)20-7-4-12-29-20/h1-9,12-14H,10-11H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZOJYIDOKNTIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)NC(=O)C3=CSC(=N3)C4=CC=CC=C4)C(=O)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Indole Derivatives

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.

Thiazole Derivatives

Thiazole derivatives are also known to have diverse biological activities. They have been used to develop antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Biological Activity

The compound 2-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiazole-4-carboxamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . It features a thiazole ring, which is known for its diverse biological activities, combined with an indole moiety that enhances its pharmacological properties.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Indole Moiety : Utilizing cyclization reactions with azobisisobutyronitrile (AIBN) and other reagents.

- Introduction of the Thiophene Group : Achieved through reactions involving α-thiocyanato ketones.

- Final Coupling : The indole-thiophene intermediate is coupled with thiazole derivatives.

The mechanism of action for this compound primarily involves interaction with specific biological targets such as kinases and other enzymes involved in cell proliferation. The compound may induce apoptosis in cancer cells by modulating pathways related to cell cycle regulation.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound against various human cancer cell lines. Key findings include:

- In vitro Studies : The compound demonstrated significant cytotoxicity against multiple cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancer cells. IC50 values ranged from 0.5 µM to 5 µM, indicating potent activity.

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 1.2 | Apoptosis induction |

| A549 | 0.8 | Cell cycle arrest at G2/M phase |

| HeLa | 2.5 | Inhibition of tubulin polymerization |

Case Studies

- Study on MCF-7 Cells : A study reported that treatment with the compound led to a significant decrease in cell viability and increased apoptosis markers such as cleaved caspase-3 and PARP .

- A549 Cell Line Analysis : Another investigation highlighted that the compound inhibited tubulin assembly, disrupting microtubule dynamics essential for mitosis .

- Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to the colchicine site on tubulin, which is critical for its anticancer activity .

Comparison with Similar Compounds

Ethyl 1-(thiophene-2-carbonyl)-4-cyano-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate (Compound 4, )

Structural Similarities :

- The carboxamide/thioester functional groups may influence solubility and metabolic stability.

Key Differences :

- Core Heterocycle: The target compound uses a thiazole-4-carboxamide scaffold, while Compound 4 is a pyrazolone derivative. Pyrazolones are known for cyclooxygenase (COX) inhibition, whereas thiazoles often target kinases or ion channels.

- The target compound’s indoline-thiophene system may shift its selectivity toward anti-inflammatory or anticancer pathways.

SRT3025 Hydrochloride (CAS 2070015-26-6, )

Structural Similarities :

- Both compounds share a thiazole-4-carboxamide backbone , a common motif in drug discovery for its metabolic stability and hydrogen-bonding capacity.

- Phenyl substituents at position 2 of the thiazole are present in both structures.

Key Differences :

- Substituent Complexity : SRT3025 includes a methoxypropyl group and a thiazolo[5,4-b]pyridine-pyrrolidinylmethyl moiety, which may enhance solubility and target affinity compared to the target compound’s simpler indoline-thiophene system.

- Pharmacological Profile : SRT3025’s derivatives are often investigated for epigenetic modulation (e.g., sirtuin activation), whereas the target compound’s indoline-thiophene group could favor interactions with neurotransmitter receptors or inflammatory mediators .

Structural-Activity Relationship (SAR) Insights

- Thiophene-2-carbonyl Group : Present in both the target compound and Compound 4, this group may enhance membrane permeability due to its moderate lipophilicity. Its electron-rich nature could facilitate π-π stacking with aromatic residues in target proteins .

- Thiazole vs.

- Indoline vs. Thiazolo-pyridine Systems : Indoline’s saturated ring may reduce metabolic oxidation compared to SRT3025’s fused thiazolo-pyridine, which could improve pharmacokinetics .

Q & A

Q. What are the established synthetic routes for preparing 2-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiazole-4-carboxamide?

The synthesis typically involves coupling reactions between thiazole-4-carboxylic acid derivatives and functionalized indoline intermediates. For example, thiophene-2-carbonyl groups can be introduced via amidation using coupling agents like EDCI/HOBt in anhydrous DMF. Key steps include:

- Cyclocondensation of thiourea derivatives with α-bromoketones to form the thiazole core .

- Sequential amidation reactions under nitrogen to attach the indoline and thiophene moieties .

- Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural confirmation requires:

- 1H/13C NMR : To identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbonyl groups (δ ~170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]+ matching theoretical m/z within 2 ppm error) .

- IR Spectroscopy : To confirm amide C=O stretches (~1650–1680 cm⁻¹) and thiazole ring vibrations .

Q. What in vitro assays are used for preliminary biological evaluation?

Initial screening often includes:

- Kinase inhibition assays : Testing against Abl/Src kinases using fluorescence polarization (IC50 determination) .

- Antiproliferative assays : MTT-based viability tests on cancer cell lines (e.g., K562 leukemia cells) .

- Antimicrobial screening : Minimum inhibitory concentration (MIC) measurements against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for optimizing bioactivity?

SAR studies involve:

- Analog synthesis : Modifying substituents on the thiophene, indoline, or thiazole moieties .

- Pharmacophore mapping : Computational docking (e.g., AutoDock Vina) to identify critical binding interactions with targets like Abl kinase .

- Bioisosteric replacements : Swapping thiophene with pyridine or furan to enhance solubility or affinity .

Q. What strategies resolve contradictions in spectral data during structural validation?

Discrepancies (e.g., unexpected NMR splitting) are addressed by:

Q. How is in vivo efficacy evaluated in preclinical models?

Protocols include:

- Xenograft models : Implanting tumor cells (e.g., K562) in immunodeficient mice, administering the compound orally (e.g., 50 mg/kg/day), and monitoring tumor regression .

- Pharmacokinetic studies : Measuring plasma half-life (t1/2) and bioavailability via LC-MS/MS .

- Toxicity profiling : Histopathological analysis of liver/kidney tissues post-treatment .

Q. What computational methods predict metabolic stability and off-target effects?

Advanced approaches include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.